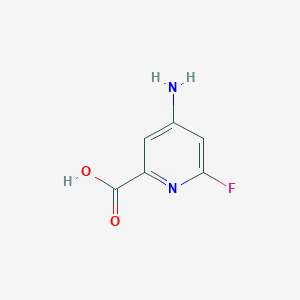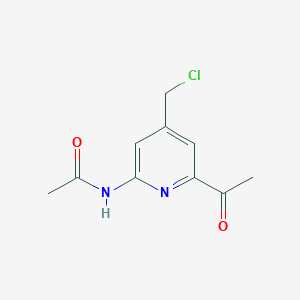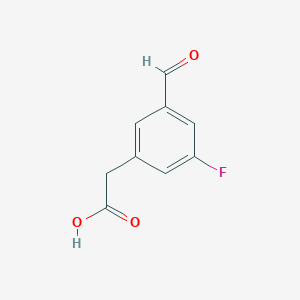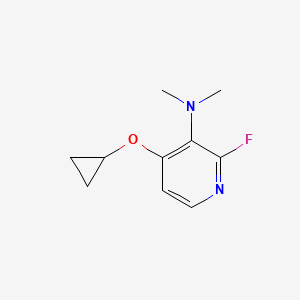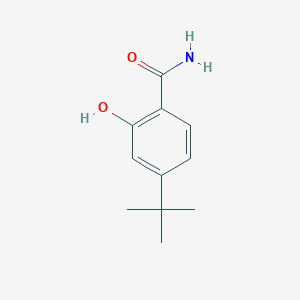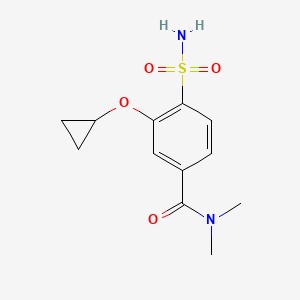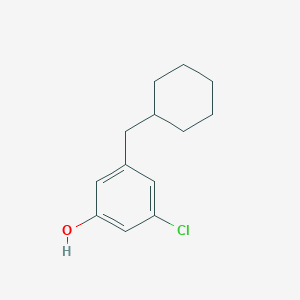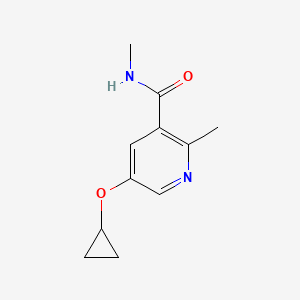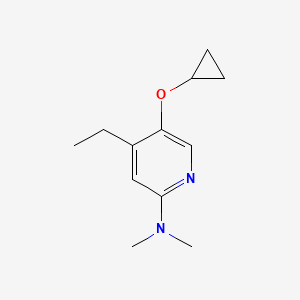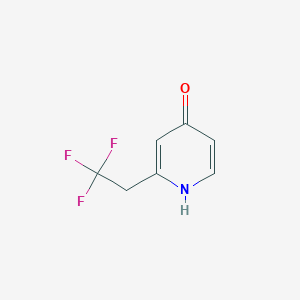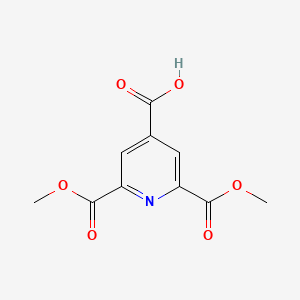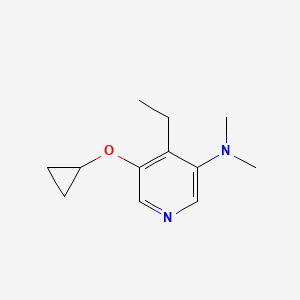
5-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C13H18N2O2 It contains a pyridine ring substituted with cyclopropoxy, ethyl, and dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of Substituents: The cyclopropoxy, ethyl, and dimethylamine groups are introduced through specific reactions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for alkylation reactions, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield partially or fully reduced derivatives of the compound.
Scientific Research Applications
5-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but lacking the cyclopropoxy and ethyl groups.
4-Ethylpyridine: Similar in structure but lacks the cyclopropoxy and dimethylamine groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine ring and other substituents.
Uniqueness
5-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopropoxy group, in particular, adds to its structural complexity and potential reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-ethyl-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-10-11(14(2)3)7-13-8-12(10)15-9-5-6-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
TWMOTOCODOPLPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


